molecular formula C17H17NO2S B188680 Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester CAS No. 74797-18-5

Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester

Cat. No. B188680
CAS RN: 74797-18-5
M. Wt: 299.4 g/mol
InChI Key: VDAQMYWNQHPPPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester, also known as carbamazepine, is a widely used anticonvulsant and mood stabilizer. It was first synthesized in 1953 and has since been used to treat various neurological and psychiatric disorders. In

Mechanism Of Action

Carbamazepine acts by inhibiting voltage-gated sodium channels, thereby reducing the influx of sodium ions into neurons and decreasing their excitability. It also modulates the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of neuronal activity.

Biochemical And Physiological Effects

Carbamazepine has been shown to have a variety of biochemical and physiological effects. It can increase the levels of certain enzymes involved in drug metabolism, such as cytochrome P450, and can also affect the levels of various neurotransmitters in the brain. In addition, Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere has been shown to have antioxidant properties and can reduce oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

Carbamazepine is a widely used drug with a well-established safety profile. It can be easily obtained and is relatively inexpensive. However, its effects can be variable and may depend on factors such as dose, duration of treatment, and patient characteristics. In addition, Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere can interact with other drugs and can have side effects such as dizziness, drowsiness, and nausea.

Future Directions

There are several potential future directions for research on Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere. One area of interest is the development of new formulations or delivery methods that can improve its efficacy and reduce its side effects. Another area of research is the identification of new therapeutic uses for Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere, such as in the treatment of neurodegenerative diseases or cancer. Finally, there is a need for further studies to elucidate the mechanisms of action of Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere and to better understand its effects on the brain and other organs.

Synthesis Methods

Carbamazepine is synthesized through a multistep process that involves the condensation of 2-amino-5-nitrobenzenethiol with ethyl acetoacetate to form 6,11-dihydrodibenzo(b,e)thiepin-11-one. This intermediate is then reduced to the corresponding alcohol using sodium borohydride, followed by esterification with ethyl iodide to form Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere.

Scientific Research Applications

Carbamazepine has been extensively studied for its anticonvulsant and mood stabilizing properties. It is commonly used to treat epilepsy, bipolar disorder, and trigeminal neuralgia. In addition, Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl estere has been shown to have potential therapeutic effects in the treatment of neuropathic pain, alcohol withdrawal syndrome, and schizophrenia.

properties

CAS RN

74797-18-5

Product Name

Carbamic acid, (6,11-dihydrodibenzo(b,e)thiepin-11-yl)-, ethyl ester

Molecular Formula

C17H17NO2S

Molecular Weight

299.4 g/mol

IUPAC Name

ethyl N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)carbamate

InChI

InChI=1S/C17H17NO2S/c1-2-20-17(19)18-16-13-8-4-3-7-12(13)11-21-15-10-6-5-9-14(15)16/h3-10,16H,2,11H2,1H3,(H,18,19)

InChI Key

VDAQMYWNQHPPPY-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13

Canonical SMILES

CCOC(=O)NC1C2=CC=CC=C2CSC3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.